molecular formula C18H29NO3 B562735 Betaxolol-d5 CAS No. 1189957-99-0

Betaxolol-d5

Cat. No.: B562735
CAS No.: 1189957-99-0
M. Wt: 312.465
InChI Key: NWIUTZDMDHAVTP-FFNOJTKMSA-N
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Description

Betaxolol-d5 is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Betaxolol. The deuterium atoms in this compound replace the hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betaxolol-d5 involves the incorporation of deuterium atoms into the Betaxolol molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the Betaxolol molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as chromatography are used to purify the final product and remove any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions: Betaxolol-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Betaxolol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of Betaxolol in biological systems.

    Pharmacodynamic Studies: Helps in understanding the interaction of Betaxolol with beta-1 adrenergic receptors.

    Mass Spectrometry: The deuterium atoms in this compound make it an ideal internal standard for mass spectrometric analysis.

    Drug Development: Used in the development and testing of new beta-blockers and related compounds.

Mechanism of Action

Betaxolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This leads to:

    Reduction in Heart Rate: By inhibiting the action of catecholamines on beta-1 receptors, this compound reduces the heart rate.

    Decrease in Blood Pressure: It lowers cardiac output and reduces systolic and diastolic blood pressure.

    Inhibition of Renin Release: this compound prevents the release of renin, a hormone that constricts blood vessels.

Comparison with Similar Compounds

Betaxolol-d5 is compared with other beta-1 adrenergic blockers such as:

    Metoprolol: Another selective beta-1 blocker with similar cardiovascular effects but different pharmacokinetic properties.

    Atenolol: Known for its longer half-life and different metabolic pathways.

    Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors, leading to more systemic side effects.

Uniqueness of this compound:

    Deuterium Labeling: The presence of deuterium atoms makes this compound unique for tracing and analytical purposes.

    Selective Beta-1 Blockade: It offers targeted action on beta-1 receptors with minimal effects on beta-2 receptors, reducing the risk of bronchospasm.

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-FFNOJTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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